N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide is a synthetic organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide typically involves the reaction of 2,6-dimethyl-4-propoxyphenylamine with ethylglycine under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2,6-Dimethyl-4-propoxyphenyl)-N-ethylglycinamide include:
- N-(2,6-Dimethyl-4-propoxyphenyl)alaninamide
- 2-amino-N-(2,6-dimethyl-4-propoxyphenyl)-N-methylacetamide
Uniqueness
Its uniqueness lies in its ability to undergo various chemical reactions and its potential for diverse scientific research applications .
Properties
CAS No. |
66091-14-3 |
---|---|
Molecular Formula |
C15H24N2O2 |
Molecular Weight |
264.36 g/mol |
IUPAC Name |
2-amino-N-(2,6-dimethyl-4-propoxyphenyl)-N-ethylacetamide |
InChI |
InChI=1S/C15H24N2O2/c1-5-7-19-13-8-11(3)15(12(4)9-13)17(6-2)14(18)10-16/h8-9H,5-7,10,16H2,1-4H3 |
InChI Key |
WDISSBDYQSELSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC(=C(C(=C1)C)N(CC)C(=O)CN)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.